N-(2-Aminoethyl)pentacosa-10,12-diynamide
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Overview
Description
N-(2-Aminoethyl)pentacosa-10,12-diynamide is a compound known for its unique chemical structure and properties. It is a derivative of pentacosa-10,12-diynoic acid, where the carboxylic acid group is replaced by an amide group linked to a 2-aminoethyl chain. This compound is of significant interest in various scientific fields due to its ability to form polydiacetylene structures, which exhibit interesting chromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with ethylenediamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The process involves dissolving pentacosa-10,12-diynoic acid in dichloromethane and adding ethylenediamine dropwise. The reaction mixture is stirred overnight at room temperature to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)pentacosa-10,12-diynamide undergoes various chemical reactions, including:
Polymerization: Under UV irradiation, it can polymerize to form polydiacetylene structures.
Substitution Reactions: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Polymerization: UV irradiation is commonly used to induce polymerization of this compound.
Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the amino group.
Major Products
Polydiacetylene: Formed through polymerization, exhibiting chromatic properties.
Substituted Derivatives: Various derivatives can be formed through substitution reactions, depending on the reagents used.
Scientific Research Applications
N-(2-Aminoethyl)pentacosa-10,12-diynamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)pentacosa-10,12-diynamide exerts its effects is primarily through its ability to form polydiacetylene structures. These structures undergo conformational changes in response to external stimuli, leading to observable color changes. The amino group plays a crucial role in stabilizing these structures and facilitating interactions with other molecules .
Comparison with Similar Compounds
N-(2-Aminoethyl)pentacosa-10,12-diynamide can be compared with other similar compounds, such as:
Pentacosa-10,12-diynoic acid: The parent compound, which lacks the aminoethyl group and does not form stable polydiacetylene structures.
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide: A derivative with a hydroxyethyl group instead of an aminoethyl group, exhibiting different chemical properties.
The uniqueness of this compound lies in its ability to form stable polydiacetylene structures with chromatic properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
144314-93-2 |
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Molecular Formula |
C27H48N2O |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
N-(2-aminoethyl)pentacosa-10,12-diynamide |
InChI |
InChI=1S/C27H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)29-26-25-28/h2-12,17-26,28H2,1H3,(H,29,30) |
InChI Key |
SGXHEWRHTGFOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
Origin of Product |
United States |
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